molecular formula C18H15N5O6S2 B8056726 Necrosulfonamide

Necrosulfonamide

Cat. No.: B8056726
M. Wt: 461.5 g/mol
InChI Key: FNPPHVLYVGMZMZ-UHFFFAOYSA-N
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Description

Historical Context of Necroptosis Inhibition and Necrosulfonamide (B1662192) Identification

The historical context of necroptosis research involves the search for compounds that could inhibit this specific cell death pathway. Early efforts focused on identifying molecules that could block the core components of the necroptotic signaling cascade.

The identification of necroptosis inhibitors, including this compound, was significantly driven by high-throughput screening (HTS) of large chemical libraries. These screens aimed to find compounds that could prevent cell death induced by known necroptotic stimuli, such as a combination of TNF-α, Smac mimetic, and the pan-caspase inhibitor z-VAD-fmk (often referred to as T/S/Z or similar combinations). rsc.orgacs.orgrsc.org Following initial hits from HTS, structure-activity relationship (SAR) studies were crucial in optimizing the potency and selectivity of these compounds. rsc.orgacs.orgrsc.orgresearchgate.net These studies involved synthesizing and testing numerous analogs of the initial hit compounds to understand how structural modifications affected their inhibitory activity.

Concurrent with the search for inhibitors, research into the molecular players of necroptosis highlighted the critical role of Mixed Lineage Kinase Domain-like Protein (MLKL). MLKL was identified as a key downstream effector of Receptor-Interacting Protein Kinase 3 (RIPK3) in the necroptotic pathway. frontiersin.orgmdpi.comabcam.comnih.govpnas.orgnih.gov Upon activation by RIPK3-mediated phosphorylation, MLKL undergoes conformational changes, oligomerizes, and translocates to cellular membranes, leading to membrane permeabilization and cell death. mdpi.comabcam.compnas.orgnih.govportlandpress.com The identification of MLKL as the terminal executioner provided a specific target for the development of necroptosis inhibitors. mdpi.comnih.gov

High-Throughput Screening and Structure-Activity Relationship (SAR) Studies for Necroptosis Inhibitors

Overview of this compound as a Research Tool

This compound emerged from these research efforts as a valuable tool for studying necroptosis.

This compound is recognized as a potent and selective inhibitor of necroptosis. frontiersin.orgmdpi.comabcam.comnih.govtocris.comcellsignal.commedchemexpress.comapexbt.comguidetopharmacology.orgusc.gallongevitywiki.org It primarily exerts its inhibitory effect by targeting MLKL. rsc.orgabcam.comnih.govtocris.comcellsignal.commedchemexpress.comapexbt.comlongevitywiki.orgresearchgate.netbiomedres.uscaymanchem.com Studies have shown that this compound can block necroptosis induced by various stimuli. rsc.org It is reported to have a high potency, with IC₅₀ values reported to be less than 0.2 µM in certain human cell lines. cellsignal.comapexbt.comlongevitywiki.org this compound specifically targets human MLKL by covalently binding to a cysteine residue (Cys86) in its N-terminal domain, which is crucial for MLKL's function in membrane disruption. nih.govresearchgate.netnih.gov This covalent modification prevents the conformational changes and subsequent oligomerization and membrane translocation of MLKL required for necroptotic execution. nih.govresearchgate.netnih.gov

Here is a table summarizing some reported IC₅₀ values for this compound:

Cell LineStimulusIC₅₀ (nM)Source
HT-29T/S/Z124 apexbt.com
HumanNecroptotic Stimuli< 200 cellsignal.comlongevitywiki.org

Note: IC₅₀ values can vary depending on the cell type, specific necroptotic stimulus, and experimental conditions.

This compound is distinct from other necroptosis inhibitors, most notably Necrostatin-1 (Nec-1). While both compounds inhibit necroptosis, they do so through different mechanisms and target different proteins in the pathway. Necrostatin-1 primarily acts as an inhibitor of RIPK1 kinase activity, thereby preventing the formation of the RIPK1-RIPK3 necrosome complex, an upstream event in the necroptotic cascade. frontiersin.orguni.luciteab.comguidetopharmacology.orgciteab.comfrontiersin.orgnih.govmdpi.com In contrast, this compound targets MLKL, the downstream executioner of necroptosis, blocking its function after the necrosome has formed. frontiersin.orgabcam.comnih.govtocris.comcellsignal.commedchemexpress.comapexbt.comlongevitywiki.orgresearchgate.netbiomedres.uscaymanchem.com This difference in target makes this compound a valuable tool for investigating the specific role of MLKL in necroptosis, downstream of RIPK1 and RIPK3 activation. Furthermore, this compound has been shown to be effective even when RIPK1 inhibition by Necrostatin-1 is overcome by high levels of RIPK3, highlighting its action on a distinct downstream step. apexbt.com Another key distinction is species specificity; this compound is reported to be highly effective in inhibiting human MLKL but not murine MLKL due to the absence of the target cysteine residue (Cys86) in the murine protein. nih.govbiomedres.usnih.govmdpi.com Necrostatin-1, while widely used, has also been reported to have potential off-target effects, including inhibition of indoleamine 2,3-dioxygenase (IDO). guidetopharmacology.orgfrontiersin.org this compound, by directly targeting MLKL, offers a more specific means to study the terminal events of necroptosis in human cells. researchgate.netnih.gov

Here is a table comparing this compound and Necrostatin-1:

FeatureThis compoundNecrostatin-1
Primary TargetMLKLRIPK1
MechanismInhibits MLKL functionInhibits RIPK1 kinase activity
Step InhibitedDownstream of necrosome formationUpstream (necrosome formation)
Species SpecificityPrimarily human MLKLMore broadly effective
Potential Off-targetsGasdermin D at high concentrationsIDO, potential others
PubChem CID15662362828334

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPPHVLYVGMZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Necrosulfonamide Action

Selective Targeting of Mixed Lineage Kinase Domain-like Protein (MLKL)

Necrosulfonamide (B1662192) is known for its selective targeting of MLKL. medchemexpress.com This interaction is crucial for its inhibitory effect on necroptosis.

Direct Binding to MLKL

This compound directly binds to MLKL. researchgate.netfrontiersin.orgguidetopharmacology.orgtranscriptionfactor.orgpnas.orgembopress.org This binding is a key step in preventing MLKL from executing its necroptotic function.

Covalent Modification of Cysteine Residue 86 (Cys86) in Human MLKL

A significant aspect of this compound's interaction with human MLKL is the covalent modification of a specific cysteine residue. This compound covalently modifies Cysteine 86 (Cys86) in the N-terminal domain of human MLKL. researchgate.netfrontiersin.orgguidetopharmacology.orgtranscriptionfactor.orgpnas.orgembopress.orgmerckmillipore.com This covalent binding at Cys86 is critical for its inhibitory activity in human cells. frontiersin.orgresearchgate.net

Species Specificity: Human MLKL vs. Mouse MLKL Structural Differences

This compound exhibits species specificity, effectively inhibiting human MLKL but being ineffective against mouse MLKL. guidetopharmacology.orgtranscriptionfactor.orgpnas.orgembopress.orgnih.govnih.govbiomedres.us This difference in sensitivity is attributed to structural variations between human and mouse MLKL, specifically the presence of Cysteine 86 in human MLKL, which is replaced by a tryptophan residue in mouse MLKL. frontiersin.orgembopress.orgmerckmillipore.comnih.gov This structural difference at the site of covalent modification explains the observed species specificity of this compound. frontiersin.orgembopress.orgnih.govnih.gov

Inhibition of MLKL Conformational Changes and Oligomerization

This compound partially blocks the oligomerization of MLKL. researchgate.netmdpi.comnih.govfrontiersin.orgembopress.orgresearchgate.netnih.govpnas.org MLKL undergoes conformational changes and oligomerization upon activation, which are necessary for its function in necroptosis. researchgate.netlongevitywiki.orgmdpi.comnih.govguidetopharmacology.orgtranscriptionfactor.orgpnas.orgembopress.orglabsolu.canih.govtandfonline.com By binding to Cys86, this compound interferes with these processes. researchgate.netmdpi.comnih.govfrontiersin.orgembopress.orgresearchgate.netnih.govpnas.org While some studies indicate partial inhibition of oligomerization by this compound, other inhibitors like TC13172 can completely block MLKL oligomerization. mdpi.comresearchgate.net this compound can also cross-link Cys86 of human MLKL to Cys32 of thioredoxin-1, which suppresses necroptosis by inhibiting disulfide bond formation between monomeric MLKL. researchgate.net

Prevention of MLKL Translocation to the Plasma Membrane

A key consequence of this compound binding to MLKL is the prevention of its translocation to the plasma membrane. researchgate.netlongevitywiki.orgmdpi.comnih.govfrontiersin.orgguidetopharmacology.orgtranscriptionfactor.orgpnas.orgembopress.orgresearchgate.netlabsolu.canih.govtandfonline.comoncotarget.comapexbt.com Upon activation, phosphorylated MLKL translocates to the plasma membrane and other intracellular membranes to execute necroptosis. researchgate.netlongevitywiki.orgmdpi.comnih.govfrontiersin.orgguidetopharmacology.orgtranscriptionfactor.orgpnas.orgembopress.orglabsolu.canih.govtandfonline.com this compound effectively blocks this crucial step, even though it may not prevent MLKL phosphorylation. pnas.orgembopress.orgresearchgate.nettandfonline.comoncotarget.comapexbt.com This inhibition of membrane translocation is considered a major mechanism by which this compound prevents necroptosis. pnas.orgresearchgate.netoncotarget.comapexbt.com

Disruption of MLKL-Mediated Membrane Integrity

Activated and oligomerized MLKL disrupts the integrity of the plasma membrane, leading to cell lysis and the release of intracellular contents, characteristic of necroptosis. nih.govembopress.orgtandfonline.com This disruption is mediated by the interaction of MLKL oligomers with membrane lipids, particularly phosphoinositides. embopress.orgtandfonline.com By inhibiting MLKL oligomerization and translocation to the membrane, this compound prevents the downstream events that lead to membrane permeabilization and cell death. researchgate.netnih.govembopress.orgtandfonline.comoncotarget.comapexbt.com this compound has been shown to block MLKL-induced liposome (B1194612) leakage in cell-based experiments. apexbt.com

Interaction with Necroptotic Signaling Complexes

Necroptosis is a programmed form of necrotic cell death mediated by the formation of a complex involving Receptor-Interacting Serine-Threonine Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) protein, known as the necrosome. researchgate.netrockland.com this compound interferes with this pathway by targeting MLKL. tocris.comresearchgate.net

Blocking Necrosis Downstream of Receptor-Interacting Serine-Threonine Kinase 3 (RIPK3) Activation

This compound specifically blocks necroptosis downstream of RIPK3 activation. researchgate.netlongevitywiki.orgnih.gov RIPK3 is a key signaling molecule in the necroptosis pathway, and its activation leads to the recruitment and phosphorylation of MLKL. rockland.comfrontiersin.org By acting downstream of RIPK3, this compound inhibits the execution phase of necroptosis. researchgate.netlongevitywiki.orgnih.gov

Prevention of MLKL-RIPK1-RIPK3 Necrosome Complex Interaction with Downstream Effectors

This compound prevents the MLKL-RIPK1-RIPK3 necrosome complex from interacting with its downstream effectors. tocris.comlongevitywiki.orgcaymanchem.commedchemexpress.com The formation of the necrosome complex is crucial for the progression of necroptosis, leading to MLKL oligomerization and membrane translocation. frontiersin.orgfrontiersin.org this compound's action disrupts the functional outcome of this complex, thereby inhibiting cell death. tocris.comlongevitywiki.orgcaymanchem.commedchemexpress.com It has been shown to prevent the RIP1/RIP3/MLKL necrosome formation in human cells. researchgate.net

Independence from MLKL Phosphorylation by RIPK3

While MLKL phosphorylation by RIPK3 is a critical step in initiating MLKL's downstream activity in necroptosis, this compound's inhibitory mechanism is independent of this phosphorylation event. nih.gov this compound targets MLKL directly, preventing its function regardless of its phosphorylation status by RIPK3. nih.gov This indicates a mechanism that bypasses the upstream kinase activity of RIPK3 concerning MLKL phosphorylation.

Modulation of Pyroptotic Pathways

Beyond its role in necroptosis, this compound has also been identified as an inhibitor of pyroptosis, another form of inflammatory programmed cell death. tocris.comnih.govnih.govresearchgate.net Pyroptosis is often mediated by gasdermin proteins, particularly Gasdermin D (GSDMD). nih.govnih.govfrontiersin.orgfrontiersin.org

Direct Binding and Inhibition of Gasdermin D (GSDMD)

This compound directly binds to and inhibits Gasdermin D (GSDMD). tocris.comnih.govnih.govresearchgate.netrockland.comnih.govfrontiersin.orgthno.orgsemanticscholar.org GSDMD is the pore-forming effector protein of pyroptosis, and its cleavage by inflammatory caspases leads to the formation of pores in the cell membrane. nih.govfrontiersin.orgfrontiersin.org By binding to GSDMD, this compound prevents the formation of these pyroptotic pores. nih.govresearchgate.netsemanticscholar.orgmdpi.com This inhibition blocks pyroptotic cell death and the release of inflammatory molecules like interleukin-1β. nih.govmdpi.com this compound inhibits the oligomerization of the N-terminal fragment of GSDMD (p30-GSDMD), which is responsible for pore formation. nih.govsemanticscholar.org

Data on this compound Binding to GSDMD:

ProteinBinding Affinity (μM)MethodSource
GSDMD32.0 ± 3.8Surface Plasmon Resonance nih.gov
Alkylation of Key Cysteine Residues (Cys191 in humans, Cys192 in mice)

A key aspect of this compound's interaction with GSDMD involves the alkylation of specific cysteine residues. This compound has been shown to covalently modify Cys191 in human GSDMD and Cys192 in mouse GSDMD. researchgate.netrockland.comfrontiersin.orgresearchgate.netuchicago.edubiorxiv.org This alkylation at these conserved cysteine residues is critical for disrupting the function of the GSDMD N-terminal domain and preventing pore formation. frontiersin.orgresearchgate.netuchicago.eduresearchgate.net These cysteine residues are considered the most effective site for GSDMD inhibition. frontiersin.org

Interference with GSDMD N-terminal Domain Oligomerization and Pore Formation

This compound acts as a direct inhibitor of GSDMD. nih.govnih.govmdpi.comnih.gov Research indicates that NSA directly binds to GSDMD, preventing the oligomerization of the cleaved N-terminal fragment (p30-GSDMD). nih.govmdpi.comnih.gov This inhibition of oligomerization is crucial because the formation of these higher-order structures is necessary for the GSDMD-NT domain to insert into the cell membrane and form functional pores. nih.govrupress.orgmdpi.com

Studies have demonstrated that NSA binds to a specific cysteine residue on GSDMD. In human GSDMD, this residue is Cys191, and in murine GSDMD, it is Cys192. rupress.orgresearchgate.netresearchgate.netresearchgate.netfrontiersin.orgresearchgate.netbiorxiv.org This binding event interferes with the ability of the GSDMD N-terminal domain to aggregate and form the ring-shaped β-barrel structures that constitute the pyroptotic pore in the cell membrane. rupress.orgresearchgate.netresearchgate.netresearchgate.net

Experimental data supports the mechanism of NSA inhibiting pore formation. For instance, in human THP-1 monocytes, NSA inhibited the formation of pyroptotic pores and cell death in a dose-dependent manner, as measured by propidium (B1200493) iodide uptake and lactate (B86563) dehydrogenase release. nih.govresearchgate.net Similarly, in murine immortalized and primary macrophages, NSA inhibited pyroptotic pore formation and cell death downstream of various inflammasomes, including the pyrin, NLRP3, and NLRC4 inflammasomes. nih.gov

While NSA inhibits the oligomerization of p30-GSDMD, it does not appear to inhibit the initial cleavage of full-length GSDMD by caspases. nih.gov This suggests that NSA specifically targets a downstream step in the pyroptotic pathway, focusing on the assembly of the pore-forming unit rather than the generation of the unit itself. nih.govmdpi.com

Cellular and Subcellular Effects of Necrosulfonamide

Impact on Regulated Cell Death Pathways

Necrosulfonamide (B1662192) exerts its influence predominantly by interfering with the molecular machinery governing programmed cell death, particularly necroptosis and pyroptosis, and exhibiting context-dependent effects on apoptosis.

Inhibition of Necroptosis in Diverse Cell Types and Models

This compound is recognized as a potent and selective inhibitor of necroptosis. tocris.comlongevitywiki.org Its primary mechanism involves blocking the activity of mixed lineage kinase domain-like protein (MLKL), a crucial downstream effector of receptor-interacting serine-threonine kinase 3 (RIPK3) in the necroptotic pathway. tocris.comlongevitywiki.orgrndsystems.comnih.goveuropeanreview.orgfocusbiomolecules.comadipogen.comfrontiersin.orgbiomedres.us NSA prevents the assembly or function of the MLKL-RIPK1-RIPK3 necrosome complex, thereby inhibiting its interaction with downstream effectors responsible for membrane rupture and cell lysis. tocris.comlongevitywiki.orgrndsystems.comadipogen.com Mechanistically, NSA targets the Cys86 residue within the N-terminal domain of human MLKL, which prevents disulfide bond formation and the subsequent translocation of phosphorylated MLKL to the cell membrane. nih.govresearchgate.netapexbt.com

Research has demonstrated the efficacy of NSA in reducing necroptosis across a variety of cell types. These include ovarian cells, dendritic cells, acute myeloid leukemia cells, and human nucleus pulposus (NP) cells, where NSA has been shown to decrease necroptotic cell numbers. europeanreview.orgnih.govresearchgate.net In intestinal epithelial cells (Caco-2 cells) subjected to necroptosis-inducing conditions (TNF-α plus Z-VAD-fmk), NSA significantly reversed morphological damage and improved metabolic activity. nih.gov Studies in human triple negative breast cancer (TNBC) cells also indicate that NSA can prevent necroptosis induced by cystine starvation. researchgate.netnih.gov

Beyond in vitro studies, animal models have provided evidence of NSA's protective effects against necroptosis in various disease contexts. In a rat model of pulmonary ischemia-reperfusion injury, NSA administration significantly reduced the mean number of necroptotic cells compared to the vehicle group (55.3 ± 4.06 vs 78.2 ± 6.87; P = .024). kyoto-u.ac.jp NSA has also shown protective effects against necroptosis in a rat model of Alzheimer's disease by targeting MLKL phosphorylation acs.org and in a mouse model of LPS-induced inflammatory hyperalgesia by preventing the RIPK1/RIPK3/MLKL necrosome-mediated necroptosis. pensoft.net Furthermore, in human NP cells, NSA prevented degradation by inhibiting both apoptosis and necroptosis, potentially linked to its anti-inflammatory and anti-oxidative properties. europeanreview.orgnih.gov In HT-29 cells, NSA effectively blocked necroptosis by interfering with MLKL-induced liposome (B1194612) leakage and preventing the translocation of phosphorylated MLKL to the membrane fraction, even though it did not prevent MLKL phosphorylation itself. apexbt.com

Inhibition of Pyroptosis

In addition to its well-established role as a necroptosis inhibitor, this compound also inhibits pyroptosis. tocris.comlongevitywiki.orgrndsystems.comfocusbiomolecules.comnih.gov This effect is mediated by its ability to bind and inhibit gasdermin D (GSDMD), the key pore-forming protein in the pyroptotic pathway. tocris.comlongevitywiki.orgrndsystems.comfocusbiomolecules.comadipogen.comnih.gov NSA directly interacts with GSDMD and inhibits the oligomerization of its N-terminus, thereby preventing the formation of pores in the cell membrane, a hallmark of pyroptosis. adipogen.comnih.gov

Studies have shown that NSA blocks pyroptotic cell death and the release of inflammatory cytokines like interleukin-1β (IL-1β) in monocytes/macrophages. nih.gov Furthermore, NSA has been demonstrated to reverse the inhibition of osteoblast proliferation and differentiation caused by pyroptosis, acting through the NLRP3/caspase-1/GSDMD pathway. osti.gov In a mouse model, NSA ameliorated LPS-induced inflammatory hyperalgesia by preventing caspase-11/GSDMD-mediated pyroptosis. pensoft.net A key finding is that NSA specifically inhibits pyroptotic cell death downstream of inflammasome activation, without interfering with other innate signaling pathways such as Toll-like receptor (TLR) signaling or gasdermin E (GSDME)-mediated cell death. nih.gov

Prevention of Cystine-Starvation-Induced Cell Death (Necroptosis and Ferroptosis)

Cystine starvation has been shown to induce a mixed mode of cell death, involving both necroptosis and ferroptosis, particularly in cell types such as human triple negative breast cancer (TNBC) cells. researchgate.netnih.govnih.gov this compound has been found to prevent this cystine-starvation-induced cell death in TNBC cells. researchgate.netnih.gov

This protective effect is attributed to NSA's inhibition of the necroptotic component of this mixed cell death. Studies using other inhibitors have confirmed the dual nature of this cell death; ferroptosis inhibitors like ferrostatin-1 and the iron chelator deferoxamine (B1203445) also prevent cystine-starvation-induced cell death. researchgate.netnih.gov Research suggests that the GCN2-eIF2α-ATF4 pathway and its downstream target CHAC1 play a role in this process, contributing to both necroptosis and ferroptosis by promoting glutathione (B108866) degradation. nih.govnih.gov this compound's ability to prevent cystine-starvation-induced cell death in this context highlights the contribution of the MLKL-dependent necroptosis pathway and demonstrates NSA's protective effects against this specific death stimulus. focusbiomolecules.comadipogen.com

Regulation of Cellular Homeostasis and Stress Responses

This compound has been shown to play a role in regulating cellular homeostasis and mitigating stress responses, with notable effects on mitochondrial function and the modulation of oxidative stress.

Mitochondrial Function and Integrity

Mitochondria are vital organelles responsible for energy production and the regulation of various cellular processes, including cell death. Mitochondrial dysfunction is often implicated in cellular damage and disease progression. Research suggests that NSA can positively impact mitochondrial function and help preserve their integrity nih.govnih.govmdpi.com.

Studies have indicated that under conditions that induce necrosis, the presence of NSA helps maintain normal tubular mitochondrial morphology. Consistently, the knockdown of MLKL, the primary target of NSA, has also been shown to prevent these mitochondrial morphological changes apexbt.com. This suggests that NSA's ability to preserve mitochondrial morphology is linked to its inhibitory effect on MLKL apexbt.com.

This compound has been observed to protect against a decrease in key indicators of mitochondrial function. For instance, in models of oxygen-glucose deprivation (OGD), which mimics conditions like those found in spinal cord injury, NSA treatment protected against a reduction in mitochondrial membrane potential (MMP) and adenosine (B11128) triphosphate (ATP) levels nih.govx-mol.net. These findings suggest that NSA helps to maintain mitochondrial integrity and energy production under stressful conditions nih.gov. Data from studies assessing mitochondrial dysfunction markers demonstrate this protective effect. nih.gov

Preservation of Mitochondrial Morphology

Modulation of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to counteract them, is a significant contributor to cellular damage and various pathologies. This compound has been shown to modulate oxidative stress, contributing to its protective effects in different cellular contexts nih.govnih.govbiomolther.orgeuropeanreview.orgeuropeanreview.orgnih.govresearchgate.netresearchgate.netnih.gov.

Research indicates that NSA can enhance the antioxidative capacity of cells. In models of spinal cord injury and intervertebral disc degeneration, NSA treatment led to improvements in antioxidant capacity nih.govx-mol.neteuropeanreview.orgnih.gov. This enhancement contributes to the reduction of intracellular oxidative stress levels nih.goveuropeanreview.orgeuropeanreview.orgnih.gov.

A key mechanism by which NSA modulates oxidative stress is through the upregulation of crucial antioxidant enzymes. Studies have shown that NSA treatment increases the expression of enzymes such as Superoxide (B77818) Dismutase 1 (SOD1), Superoxide Dismutase 2 (SOD2), Catalase (CAT), and Glutathione Peroxidase 3 (GPX3) europeanreview.orgeuropeanreview.orgnih.gov. These enzymes play vital roles in detoxifying reactive oxygen species and protecting cells from oxidative damage explorationpub.commdpi.complos.org. The upregulation of these enzymes by NSA contributes to its ability to suppress oxidative stress europeanreview.orgeuropeanreview.orgnih.gov.

Here is a summary of the effects of this compound on specific antioxidant enzymes:

EnzymeEffect of NSA TreatmentReference
SOD1Upregulated expression europeanreview.orgeuropeanreview.orgnih.gov
SOD2Upregulated expression europeanreview.orgeuropeanreview.orgnih.gov
CATUpregulated expression europeanreview.orgeuropeanreview.orgnih.gov
GPX3Upregulated expression europeanreview.orgeuropeanreview.orgnih.gov

This upregulation of multiple antioxidant enzymes highlights a significant pathway through which this compound exerts its protective effects against oxidative stress.

Reduction of Oxidative Stress Markers (e.g., 8-OHdG, 4-HNE)

This compound has been shown to reduce markers associated with oxidative stress. For instance, in a mouse model of Parkinson's disease induced by MPTP, NSA treatment decreased the production of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of DNA damage, in dopaminergic neurons. nih.govnih.govresearchgate.net Additionally, NSA reduced the formation of 4-hydroxynonenal (B163490) (4-HNE) adducts, which are products of lipid peroxidation, in the substantia nigra of these mice. nih.govnih.govresearchgate.netbiomolther.org These findings suggest that this compound can mitigate oxidative damage at both the DNA and lipid levels.

Activation of Nrf2-Driven Antioxidant Enzymes (HO-1, Catalase, MnSOD, GCLC, GCLM)

A key mechanism by which this compound may exert its antioxidant effects is through the activation of the Nrf2 signaling pathway and the subsequent upregulation of antioxidant enzymes. Research in the MPTP-induced Parkinson's disease model demonstrated that NSA enhanced the expression of Nrf2 and its downstream targets, including Heme Oxygenase-1 (HO-1), Catalase, Manganese Superoxide Dismutase (MnSOD), Glutamate-Cysteine Ligase Catalytic Subunit (GCLC), and Glutamate-Cysteine Ligase Regulatory Subunit (GCLM). nih.govnih.govresearchgate.netbiomolther.orgresearchgate.netkoreascience.kr These enzymes play vital roles in detoxifying reactive oxygen species (ROS) and maintaining cellular redox balance. The activation of this pathway by NSA is considered pivotal in reducing ROS levels and inhibiting necroptosis in various disease models. nih.govbiomolther.orgresearchgate.net

Effects on Inflammatory Pathways and Cytokine Production

This compound has demonstrated significant inhibitory effects on inflammatory pathways and the production of pro-inflammatory cytokines.

Multiple studies have reported that this compound suppresses the production of various pro-inflammatory cytokines and chemokines. In models of inflammatory conditions such as psoriasis and intracerebral hemorrhage, NSA treatment led to a significant reduction in the levels of Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Interleukin-17A (IL-17A), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-23a (IL-23a), CXCL1, and CCL20. nih.govmdpi.compreprints.orgnih.govdntb.gov.uaresearchgate.netkyoto-u.ac.jp For instance, in an IMQ-induced mouse model of psoriasis, NSA powerfully blocked inflammatory responses and significantly downregulated the production of these inflammatory factors. nih.govdntb.gov.uaresearchgate.net Similarly, in a rat model of pulmonary ischemia-reperfusion injury, NSA administration attenuated IL-1β and IL-6 levels in lung tissue. kyoto-u.ac.jp

Here is a summary of the effects of this compound on pro-inflammatory markers:

Pro-inflammatory MarkerEffect of this compoundRelevant Studies
IL-1βSuppression/Reduction researchgate.netnih.govmdpi.compreprints.orgnih.govdntb.gov.uaresearchgate.netkyoto-u.ac.jp
IL-6Suppression/Reduction nih.govmdpi.compreprints.orgnih.govdntb.gov.uaresearchgate.netkyoto-u.ac.jp
IL-17ASuppression/Reduction mdpi.compreprints.orgnih.govdntb.gov.uaresearchgate.net
TNF-αSuppression/Reduction researchgate.netnih.govmdpi.compreprints.orgnih.govdntb.gov.uaresearchgate.net
IL-23aSuppression/Reduction mdpi.compreprints.orgnih.govdntb.gov.uaresearchgate.net
CXCL1Suppression/Reduction mdpi.compreprints.orgnih.govdntb.gov.uaresearchgate.netresearchgate.net
CCL20Suppression/Reduction mdpi.compreprints.orgnih.govdntb.gov.uaresearchgate.netresearchgate.net

This compound has also been found to inhibit inflammasome activation, another key component of the inflammatory response. The proinflammatory effect of necroptosis can involve the activation of inflammasomes, which are responsible for the secretion of cytokines like IL-1β and IL-18. nih.gov NSA's ability to inhibit necroptosis may contribute to suppressing inflammation by interfering with this process. nih.gov Furthermore, studies suggest that NSA can impact gasdermin D (GSDMD) processing, either directly or upstream via caspase-1, and can inhibit pyroptosis, another form of inflammatory cell death linked to inflammasome activation. longevitywiki.orgglpbio.comspandidos-publications.comresearchgate.net Specifically, NSA has been shown to inhibit GSDMD-mediated IL-1β release after inflammasome stimulation in vitro. glpbio.com It can bind to GSDMD via Cys191, preventing the oligomerization of p30-GSDMD and thus inhibiting pore formation and pyroptosis. spandidos-publications.comresearchgate.net NSA has also been reported to inhibit the polyphyllin VI-induced activation of the NLRP3 inflammasome. glpbio.comspandidos-publications.com

Necroptosis and pyroptosis, both forms of inflammatory cell death, can lead to the release of Damage-Associated Molecular Patterns (DAMPs), which further fuel inflammation. This compound has been shown to reduce the release of such molecules, including High Mobility Group Box 1 (HMGB1). kyoto-u.ac.jpresearchgate.netpensoft.net In a rat pulmonary ischemia-reperfusion injury model, NSA administration resulted in a significantly lower expression level of HMGB1 released by cell death. kyoto-u.ac.jp Pyroptosis-induced HMGB1 release is dependent on GSDMD, and inhibiting GSDMD with this compound completely inhibited the extracellular release of HMGB1. nih.gov This suggests that NSA's inhibition of necroptosis and pyroptosis contributes to the reduction of DAMP release.

Reduction of Damage-Associated Molecular Patterns (DAMPs), e.g., HMGB1

Other MLKL-Independent Cellular Effects

Beyond its well-established role in inhibiting MLKL-mediated necroptosis, this compound exerts several other effects on cellular processes, notably impacting centriolar satellites, ciliogenesis, and autophagy. These actions have been demonstrated to occur independently of MLKL. researchgate.netnih.govbiologists.comresearchgate.net

Oxidation and Aggregation of Pericentriolar Material 1 (PCM1)

This compound functions as a potent redox cycler, leading to the oxidation and aggregation of Pericentriolar Material 1 (PCM1) and certain other centriolar satellite components. researchgate.netnih.gov This effect is independent of MLKL, as evidenced by studies showing that PCM1 aggregation still occurs in MLKL-silenced cells treated with NSA. researchgate.net Furthermore, NSA efficiently drove PCM1 aggregation in mouse cell lines (L929 and MEFs) where mouse MLKL has a tryptophan substitution at Cys86, rendering NSA ineffective against mouse MLKL-mediated necroptosis, thus supporting an MLKL-independent mechanism. researchgate.net The aggregation of PCM1 induced by NSA appears rapidly and remains stable, even when proteasomal and lysosomal degradation pathways are blocked, suggesting the formation of stable structures not prone to degradation. researchgate.net

Impairment of Ciliogenesis

This compound has been shown to impair the formation of primary cilia. researchgate.netnih.govbiorxiv.org Studies in serum-starved retinal-pigmented epithelial (RPE-1) cells treated with NSA demonstrated a significant reduction in the number of cells forming primary cilia. biorxiv.org This impairment of ciliogenesis by NSA is also independent of MLKL. researchgate.netresearchgate.netbiorxiv.org The NSA-mediated disruption of ciliogenesis is linked to ROS production, as pretreating cells with N-acetylcysteine (NAC), an antioxidant, can alleviate this defect. researchgate.net

Modulation of Autophagy Markers (p62/SQSTM1, GABARAPL1)

This compound treatment leads to the accumulation of autophagy markers, specifically elevating the protein levels of p62 (SQSTM1) and GABARAPL1. nih.govbiorxiv.orgbiorxiv.org This increase in the abundance of these autophagy markers has been observed in both human and mouse cells treated with NSA, further supporting an MLKL-independent action. nih.gov The upregulation of GABARAPL1 and p62, as well as the oxidation of p62, have been shown to be dependent on ROS production. nih.gov While NSA elevates the abundance of p62 and GABARAPL1, this effect is partially dependent on PCM1, suggesting an interplay between centriolar satellites and autophagy modulation by NSA. biologists.comnih.govbiorxiv.org Transcriptomic analysis of NSA-treated cells also indicated an upregulation of some autophagy-related genes, including GABARAPL1 and p62. nih.govbiorxiv.org

Academic Research Applications and Pre Clinical Investigations

Neuroscientific Research

Necroptosis has been implicated in the pathology of various neurological disorders, including spinal cord injury and ischemic brain injury researchgate.netresearchgate.net. As a specific inhibitor of MLKL, a key effector of necroptosis, necrosulfonamide (B1662192) has been investigated for its potential neuroprotective effects in pre-clinical models medchemexpress.comresearchgate.nettocris.comresearchgate.net.

Spinal Cord Injury (SCI) Models

Spinal cord injury is a complex neurological disorder characterized by primary mechanical damage followed by secondary injury cascades, including inflammation, oxidative stress, and programmed cell death like necroptosis researchgate.net. Research has explored the therapeutic potential of this compound in ameliorating the consequences of SCI in animal models frontiersin.orgnih.govnih.gov.

Studies in SCI mouse models have indicated that this compound treatment can ameliorate neurological impairment frontiersin.orgnih.govnih.gov. This protective effect is associated with the inhibition of MLKL-dependent necroptosis frontiersin.orgnih.govnih.gov. This compound has been shown to improve antioxidative capacity after SCI, protecting against a decrease in levels of mitochondrial membrane potential, adenosine (B11128) triphosphate (ATP), glutathione (B108866) (GSH), and superoxide (B77818) dismutase (SOD), while also preventing an increase in reactive oxygen species (ROS) and malonyldialdehyde (MDA) levels frontiersin.orgnih.govnih.gove-neurospine.org. These findings suggest that the amelioration of neurological impairment by NSA is linked to its ability to mitigate mitochondrial dysfunction and oxidative stress induced by SCI frontiersin.orgnih.gov.

In addition to ameliorating neurological impairment, this compound treatment has demonstrated an improvement in locomotor function in SCI mouse models frontiersin.orgnih.govnih.gove-neurospine.org. This improvement is attributed to the inhibition of MLKL activation frontiersin.orgnih.govnih.gov. Studies utilizing open-field locomotion tests have shown enhanced ethological performance in NSA-treated SCI mice ebi.ac.uk. The observed improvement in locomotor function further supports the potential of this compound as a therapeutic agent for SCI frontiersin.orgnih.govnih.gove-neurospine.org.

Amelioration of Neurological Impairment

Ischemic Brain Injury and Stroke Models

Ischemic brain injury, such as stroke, is a leading cause of death and disability, involving complex pathological events including necroptosis nih.govsrce.hrresearchgate.net. This compound has been investigated in pre-clinical models of ischemic brain injury and stroke for its neuroprotective properties nih.govsrce.hrresearchgate.netoncotarget.com.

This compound has exhibited neuroprotective effects in models of ischemic brain injury and stroke, including transient middle cerebral artery occlusion (tMCAO) rat models nih.govresearchgate.netresearchgate.net. Administration of NSA has been shown to significantly reduce cerebral infarction volume nih.govsrce.hrresearchgate.netoncotarget.com. For instance, in tMCAO rat models, NSA at doses such as 40 nmol and 80 nmol significantly decreased infarction volume compared to control groups nih.gov. This reduction in infarct size is a key indicator of neuroprotection nih.govsrce.hr. Studies have also demonstrated that NSA treatment decreases cell death in oxygen-glucose deprivation and reoxygenation (OGD/Re) models using primary cultured astrocytes and human astrocytes nih.govresearchgate.net. The neuroprotective effects are associated with the inhibition of necroptosis by blocking MLKL nih.govsrce.hrresearchgate.netoncotarget.com.

Table 1: Effect of this compound on Infarction Volume in tMCAO Rat Model

Group Infarction Volume (% of Contralateral Hemisphere) Statistical Significance (vs. I/R group)
I/R Group Data not explicitly provided as a single value, but indicated as significantly higher than NSA groups. nih.gov -
NSA (40 nmol) Significantly decreased compared to I/R group. nih.gov *p < 0.05 or **p < 0.01 nih.gov
NSA (80 nmol) Significantly decreased compared to I/R group. nih.gov **p < 0.01 nih.gov
Sham Group Data not explicitly provided, but indicated as significantly lower than I/R group. nih.gov ##p < 0.01 nih.gov

Consistent with the reduction in infarction volume, this compound treatment has also been shown to attenuate neurological deficits in ischemic brain injury and stroke models nih.govsrce.hroncotarget.com. In tMCAO rat models, NSA treatment significantly improved neurological function scores nih.govsrce.hroncotarget.com. Behavioral tests, such as the neurological deficits score and cylinder test, are used to evaluate various aspects of neurological function nih.govoncotarget.com. Studies have reported that NSA at doses like 80 nmol greatly decreased neurological deficits scores and improved performance in tests like the cylinder test nih.gov. These findings suggest that by inhibiting necroptosis, this compound helps preserve neurological function after ischemic insults nih.govsrce.hroncotarget.com.

Table 2: Effect of this compound on Neurological Deficits Score in tMCAO Rat Model

Group Neurological Deficits Score Statistical Significance (vs. I/R group)
I/R Group Significantly higher than NSA groups. nih.govoncotarget.com -
NSA (80 nmol) Greatly decreased compared to I/R group. nih.gov **p < 0.01 nih.gov
Sham Group Significantly lower than I/R group. nih.gov ##p < 0.01 nih.gov
Suppression of Necroptotic Cell Death in Astrocytes

Research indicates that this compound can inhibit necroptosis in astrocytes. Studies utilizing a transient middle cerebral artery occlusion (tMCAO) rat model and an oxygen-glucose deprivation and reoxygenation (OGD/Re) injury model in primary cultured astrocytes and human astrocytes have shown that NSA treatment decreases lactate (B86563) dehydrogenase (LDH) leakage, a marker of cell death. frontiersin.org NSA also reduces the number of propidium (B1200493) iodide (PI)-positive cells in OGD/Re-treated human astrocytes, further indicating a reduction in cell death. frontiersin.org These findings suggest that NSA exerts protective effects against injury by inhibiting astrocytic necroptosis. frontiersin.orgresearchgate.net

Blockade of MLKL and RIPK3 Nuclear/Nuclear Envelope Translocation

A key mechanism by which this compound exerts its protective effects is by blocking the translocation of phosphorylated MLKL (p-MLKL) and phosphorylated RIPK3 (p-RIPK3) to the nucleus and nuclear envelope. Studies in the tMCAO rat model demonstrated that NSA treatment prevents the nuclear and nuclear envelope localization of MLKL/p-MLKL and RIPK3/p-RIPK3 in the ischemic cerebral cortex. frontiersin.org Co-immunoprecipitation assays further revealed that NSA treatment decreases the increased combination of MLKL and RIPK3 in the nuclear envelope of the ischemic penumbra of the cerebral cortex or primary cultured astrocytes induced by tMCAO or OGD/Re, respectively. frontiersin.org This blockade of translocation and co-localization is suggested to play a crucial role in inhibiting MLKL-mediated necroptosis under ischemic conditions. frontiersin.org

Parkinson's Disease (PD) Models

This compound has been investigated in pre-clinical models of Parkinson's Disease, primarily using the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model. biomolther.orgnih.govnih.gov

Reduction of Dopaminergic Neuronal Cell Death

In MPTP-induced PD mouse models, this compound has demonstrated the ability to reduce dopaminergic neuronal cell death. NSA treatment has been shown to recover striatal dopaminergic fibers and restore nigral dopaminergic cells, as evidenced by increased optical density of tyrosine hydroxylase (TH)-positive fibers in the striatum and an increased number of nigral TH-positive cells. biomolther.orgnih.govresearchgate.net Western blot analysis has also confirmed that NSA restores the protein expression of TH, which is typically lowered by MPTP treatment. biomolther.orgnih.govresearchgate.net

Restoration of Neurotrophic Factors (BDNF, GDNF, PGC-1α)

This compound treatment in MPTP mouse models has been shown to restore the expression of crucial neurotrophic factors. biomolther.orgnih.govnih.gov Western blot analysis in the substantia nigra (SN) region of MPTP mice revealed that NSA restored the protein expression of Brain-Derived Neurotrophic Factor (BDNF), Glial Cell-Derived Neurotrophic Factor (GDNF), and Peroxisome Proliferator-Activated Receptor-Gamma Coactivator-1 alpha (PGC-1α), all of which were reduced by MPTP treatment. biomolther.orgnih.govresearchgate.net

Data Table: Effect of NSA on Neurotrophic Factor Expression in MPTP Mouse Model

FactorMPTP Treatment EffectNSA Treatment Effect (vs. MPTP)Reference
BDNFLoweredRestored biomolther.orgnih.govresearchgate.net
GDNFLoweredRestored biomolther.orgnih.govresearchgate.net
PGC-1αLoweredRestored biomolther.orgnih.govresearchgate.net
Inhibition of Neuroinflammation and α-Synuclein Oligomerization

This compound has also shown inhibitory effects on neuroinflammation and α-synuclein oligomerization in PD models. NSA inhibited microglial and astrocyte activation in the SN region of MPTP mice. biomolther.orgnih.govnih.gov It also reduced the expression of proinflammatory markers, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6. biomolther.orgnih.govnih.gov Furthermore, studies have indicated that NSA inhibits α-synuclein oligomerization and phosphorylation in the SN of MPTP-treated mice. nih.govresearchgate.netresearchgate.net This anti-inflammatory and anti-synucleinopathic effect contributes to the potential therapeutic benefits of NSA in PD pathology. nih.govresearchgate.netresearchgate.net

Retinal Degenerative Diseases (e.g., Achromatopsia)

This compound has shown potential in pre-clinical investigations of retinal degenerative diseases, particularly in models of Achromatopsia. In a zebrafish model of human achromatopsia (pde6c mutant), pharmacological treatment with this compound delayed cone photoreceptor degeneration. arvojournals.org This suggests an ameliorative effect of NSA on necroptotic degeneration of cone photoreceptors in this model of retinal degenerative disease. arvojournals.orgresearchgate.net

Alzheimer's Disease

Pre-clinical research has explored the potential of this compound in models of Alzheimer's disease (AD). Studies have indicated that this compound may offer protective effects against necroptosis in the context of Alzheimer's disease frontiersin.orggoogle.com. In an AlCl3-induced rat model of AD, treatment with this compound, an inhibitor of MLKL, was found to reduce levels of phosphorylated Tau (p-Tau) and improve associated deficits in spatial learning and memory nih.gov. These findings suggest a link between necroptosis and p-Tau in AD pathogenesis and indicate that targeting MLKL with compounds like this compound could potentially ameliorate cognitive impairments in AD models nih.gov.

Inflammatory Disease Models

This compound has been extensively studied in various inflammatory disease models, demonstrating effects related to the inhibition of necroptosis and pyroptosis, two forms of inflammatory programmed cell death.

Inflammatory Bowel Disease (IBD), encompassing conditions like ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal tract. Pre-clinical models of IBD and colitis, such as those induced by TNBS or DSS, have been used to investigate the effects of this compound.

Studies have shown that this compound can inhibit necroptosis in intestinal epithelial cells in vitro, suggesting a potential protective effect against IBD nih.govnih.govgenecards.org. In a TNBS-induced colitis model in mice, necroptosis, characterized by the presence of TUNEL-positive and caspase-3-negative cells and elevated phosphorylated RIPK3 (p-RIPK3) in the intestinal mucosa, was observed nih.govnih.gov. An in vitro model using Caco-2 intestinal epithelial cells stimulated with TNF-α and Z-VAD-fmk demonstrated that this compound reversed morphological abnormalities and reduced necrotic cell death induced by these stimuli nih.govnih.gov. This indicates that this compound can protect intestinal epithelial cells from necroptotic death triggered by inflammatory signals.

This compound has been shown to ameliorate intestinal inflammation in colitis models. In DSS-induced colitis models, this compound treatment alleviated disease symptoms, including reducing weight loss and disease activity index scores guidetopharmacology.orgnih.gov. Mechanistically, in vivo studies using DSS-induced colitis demonstrated that this compound inhibited the expression of phosphorylated MLKL and N-gasdermin D (N-GSDMD) guidetopharmacology.orgnih.gov. In vitro experiments using bone marrow-derived macrophages revealed that this compound inhibited the release of inflammatory factors and LDH, as well as the expression of N-GSDMD guidetopharmacology.orgnih.gov. These findings suggest that this compound exerts its therapeutic effects in intestinal inflammation by inhibiting both MLKL-mediated necroptosis and GSDMD-induced pyroptosis frontiersin.orgguidetopharmacology.orgnih.govmdpi.com.

Data from studies on the effects of this compound in colitis models highlight its impact on disease severity and key markers of cell death and inflammation:

ModelTreatmentEffect on Disease Severity (e.g., DAI Score)Effect on p-MLKL ExpressionEffect on N-GSDMD ExpressionEffect on Inflammatory Factors
DSS-induced colitis (mice)This compoundReduced guidetopharmacology.orgnih.govInhibited guidetopharmacology.orgnih.govInhibited guidetopharmacology.orgnih.govReduced release (in vitro) guidetopharmacology.orgnih.gov
TNBS-induced colitis (mice)This compoundPotential protective effect nih.govnih.govReduced (in vitro) nih.govnih.govNot specified in search resultsNot specified in search results
Caco-2 cells (in vitro)TNF-α + Z-VAD-fmkMorphological damage, increased necrosis nih.govnih.govIncreased nih.govnih.govNot specified in search resultsNot specified in search results
Caco-2 cells (in vitro)+ this compoundReversed morphological abnormalities, reduced necrosis nih.govnih.govInhibited nih.govnih.govNot specified in search resultsNot specified in search results
Bone marrow-derived macrophages (in vitro)Stimuli + this compoundNot applicableNot specified in search resultsInhibited guidetopharmacology.orgnih.govInhibited release guidetopharmacology.orgnih.gov

Psoriasis is a chronic inflammatory skin disorder characterized by keratinocyte hyperproliferation and inflammation. Necroptosis mediated by the RIPK1/RIPK3/MLKL pathway is implicated in psoriatic inflammation idrblab.cnwikipedia.orguniprot.org. This compound has been investigated for its effects in models of this disease.

This compound, acting as an MLKL inhibitor, has demonstrated the ability to suppress necroptosis in keratinocytes google.comidrblab.cnwikipedia.orguniprot.orgwikipedia.orginvivochem.cn. In HaCaT cells and imiquimod (B1671794) (IMQ)-induced mouse models of psoriasis, this compound suppressed necroptosis, which led to a powerful blockade of IMQ-induced inflammatory responses in vivo idrblab.cnwikipedia.orguniprot.orginvivochem.cn. This suppression was accompanied by a significant downregulation in the production of various inflammatory factors, including IL-1β, IL-6, IL-17A, IL-23a, CXCL1, and CCL20 idrblab.cnwikipedia.orguniprot.orginvivochem.cn. These findings support the role of necroptosis in the pathogenesis of psoriasis and suggest that inhibiting keratinocyte necroptosis with compounds like this compound could be a therapeutic strategy idrblab.cnwikipedia.orguniprot.org.

Data on the effects of this compound in psoriatic inflammation models demonstrate its impact on necroptosis and inflammatory cytokine production:

ModelTreatmentEffect on Keratinocyte NecroptosisEffect on Inflammatory Cytokines (e.g., IL-1β, IL-6, IL-17A, IL-23a)
HaCaT cells (in vitro)Stimuli + this compoundSuppressed idrblab.cnwikipedia.orguniprot.orginvivochem.cnNot specified in search results
IMQ-induced psoriasis (mice)This compoundSuppressed idrblab.cnwikipedia.orguniprot.orginvivochem.cnDownregulated production idrblab.cnwikipedia.orguniprot.orginvivochem.cn

Psoriatic Inflammation Models

Blocking of Inflammatory Responses

This compound has been identified as a molecule that can inhibit the release of important pro-inflammatory mediators. medicineinnovates.com This inhibitory effect contributes to its potential in reducing certain types of inflammation. Research has shown that NSA can suppress the release of pro-inflammatory cytokines through its inhibitory effects on pyroptosis and necroptosis pathways. researchgate.net Specifically, NSA has been found to inhibit the release of inflammatory factors and lactate dehydrogenase (LDH) in bone marrow-derived macrophages in in vitro experiments. nih.gov

Two key mediators of inflammation, IL-1β and IL-18, are produced by immune cells like macrophages and released through pores formed by the protein gasdermin D (GSDMD) during pyroptosis. nih.gov this compound has been identified as an effective inhibitor of GSDMD, suggesting its potential as a therapeutic agent in inflammatory diseases mediated by GSDMD. nih.gov Studies utilizing NSA-loaded nanoparticles have demonstrated a concentration-dependent suppression of IL-1β secretion from primary murine and human macrophages. nih.gov

Hyperalgesia and Sepsis Modelspensoft.netnih.govresearchgate.net

This compound has shown potential therapeutic effects in animal models of inflammatory and neurological disorders, including hyperalgesia and sepsis-associated encephalopathy, by inhibiting inflammation. nih.govbiomolther.org Systemic administration of NSA has demonstrated efficacy in several inflammatory rodent models in vivo, such as LPS-induced sepsis in mice. researchgate.net

Antinociceptive Activity in Inflammatory Painresearchgate.net

Studies have investigated the effect of this compound on lipopolysaccharide (LPS)-induced hyperalgesia in mice. researchgate.net In these studies, NSA demonstrated significant antinociceptive activity compared to LPS-treated mice. researchgate.net The results suggest that NSA may have therapeutic potential in treating inflammatory painful conditions resulting from bacterial infections. researchgate.net

Alleviation of Systemic Inflammationpensoft.netxiahepublishing.com

In sepsis models, this compound has been shown to alleviate extreme, harmful inflammation associated with bacterial sepsis. case.edulabmanager.com In a mouse model of LPS-induced sepsis, NSA increased survival and ameliorated GSDMD-driven mortality associated with increased serum IL-1β and IL-6 levels. pensoft.netresearchgate.net Another study in a mouse model of acute liver failure induced by LPS and D-galactosamine reported that NSA alleviated liver injury, inhibited the pyroptosis pathway, decreased IL-1β and IL-18 levels, and improved survival. pensoft.net These findings indicate that NSA inhibits both canonical and non-canonical pyroptosis pathways, with GSDMD being the executioner protein in both, making GSDMD inhibition a potential therapeutic target for acute liver failure.

In the context of LPS-induced inflammatory hyperalgesia in mice, NSA decreased the expression of caspase-11 p20, p30-GSDMD, interleukin-1β, high-mobility-group-box 1, and semaphorin 3A in brain and spinal cord tissues. researchgate.net It also reduced the activity of RIPK1, RIPK3, and MLKL. researchgate.net This suggests that NSA ameliorates hyperalgesia by inhibiting caspase-11/GSDMD-mediated pyroptosis and RIPK1/RIPK3/MLKL necrosome-mediated necroptosis in the central nervous system of mice during inflammatory hyperalgesia. pensoft.netresearchgate.net

Intervertebral Disc Degeneration (IVDD) Modelseuropeanreview.orgmdpi.comnih.govnih.gov

This compound has been investigated for its protective effects in models of intervertebral disc degeneration (IVDD). europeanreview.orgnih.gov Nucleus pulposus (NP) cell death plays a significant role in the progression of IVDD. europeanreview.orgnih.gov Research has aimed to investigate the protective effect of NSA, an MLKL inhibitor, on human NP cells. europeanreview.orgnih.gov

Protection of Nucleus Pulposus Cellseuropeanreview.orgmdpi.comnih.govnih.gov

Studies have shown that this compound can reverse the effects of IL-1β, which promotes the death of NP cells. europeanreview.orgnih.gov NSA prevented NP degradation by inhibiting apoptosis and necroptosis of NP cells. europeanreview.orgnih.gov In vitro studies using human NP cells treated with IL-1β to induce degeneration showed that NSA could reverse the degenerated phenotype. europeanreview.org Data suggested that NSA treatment increased collagen II levels, reduced β-gal positive cells, and enhanced NP cell proliferation, indicating protection against IL-1β-induced degeneration. europeanreview.org NSA also inhibited the expression of caspase 3 and caspase 8, as well as RIPK1, RIPK3, and MLKL, demonstrating a protective role in the necroptosis and apoptosis of human NP cells. europeanreview.org

Another study using TNF-α and IL-1β to induce inflammation in rat NP cells found that administration of NSA notably reduced NP cell death and upregulated NP cell viability. imrpress.com

Anti-inflammatory and Anti-oxidative Effects in Degenerative Discseuropeanreview.orgmdpi.comnih.gov

Besides inhibiting cell death, the protective function of this compound in IVDD may be attributed to its suppression of inflammation and oxidative stress. europeanreview.orgnih.gov In studies on human NP cells, NSA significantly suppressed inflammatory factors such as MMP3, MMP10, IL-6, and TNF-α. europeanreview.orgnih.gov Furthermore, NSA increased the expression of antioxidant enzymes like SOD1, SOD2, CAT, and GPX3, and suppressed oxidative stress in the disc. europeanreview.orgnih.gov Flow cytometry data showed that the total ROS level decreased in NP cells treated with NSA. europeanreview.org These findings suggest that NSA plays an important role in regulating oxidative stress and inflammation, contributing to the inhibition of NP cell apoptosis and necroptosis. europeanreview.org

Interactive Data Tables:

Study ModelInflammatory Mediator/InducerMeasured Inflammatory Markers Suppressed by NSA
LPS-induced sepsis (mice)LPSSerum IL-1β, Serum IL-6
LPS/D-galactosamine-induced acute liver failure (mice)LPS/D-galactosamineIL-1β, IL-18
LPS-induced inflammatory hyperalgesia (mice)LPSCaspase-11 p20, p30-GSDMD, IL-1β, HMGB1, SEMA3A
IL-1β-induced human NP cell degenerationIL-1βMMP3, MMP10, IL-6, TNF-α
DSS-induced colitis (mice)DSSpMLKL, N-GSDMD, inflammatory factors (in vitro)
Study ModelInducer/ConditionMeasured Oxidative Stress Markers Suppressed by NSAMeasured Antioxidant Enzymes Increased by NSA
IL-1β-induced human NP cell degenerationIL-1βTotal ROS levelSOD1, SOD2, CAT, GPX3
TNF-α and IL-1β-treated rat NP cellsTNF-α and IL-1βOxidative stress levelNot specified in snippet

Cancer Research

Research indicates that this compound plays a significant role in cancer studies, particularly in understanding and modulating tumorigenic processes and exploring potential therapeutic strategies.

Modulation of Tumorigenic Potential

Contrary to the assumption that necroptotic factors primarily induce tumor cell death, studies suggest that proteins involved in necroptosis, including RIPK1, RIPK3, and MLKL, can promote tumor growth. Genetic knockout of these necroptotic genes in cancer cells has been shown to significantly reduce their ability to grow in an anchorage-independent manner and form tumors in mice. oncotarget.comnih.govresearchgate.net this compound, as a chemical inhibitor of MLKL, has been used to investigate this phenomenon. oncotarget.comnih.govresearchgate.net Inhibiting MLKL or knocking out RIPK3 has been demonstrated to significantly decrease tumorigenicity in some breast cancer cell lines by reducing the production of NF-κB-driven proinflammatory cytokines. researchgate.net

Inhibition of Tumor Growth in Xenograft Models

This compound has shown efficacy in delaying tumor growth in xenograft models. In one study, daily intraperitoneal injections of this compound at 3.7 mg/kg/day for 7 days significantly suppressed xenograft tumor formation from MDA-MB-231 cells in nude mice. nih.gov Both tumor growth curves and tumor weight measurements at the end of the experiments indicated potent tumor-suppressive efficacy of NSA. nih.gov Immunofluorescence analysis also showed that NSA significantly inhibited MLKL phosphorylation in these xenograft tumors. nih.gov Furthermore, a pharmacological MLKL inhibitor, this compound, demonstrated strong cooperation with homoharringtonine (B1673347) in suppressing the tumorigenicity of colorectal cancer (CRC) cells in mice. biorxiv.org

Effects on Specific Cancer Cell Lines (e.g., Acute Myeloid Leukemia, Triple Negative Breast Cancer, HT-29)

This compound has been investigated for its effects on various cancer cell lines:

Acute Myeloid Leukemia (AML): Some studies suggest that this compound can selectively induce DNA double-strand breaks and kill AML cells. researchgate.net Reactive oxygen species (ROS) are considered key effector substances mediating this toxicity. researchgate.net While necroptosis factors have been implicated in promoting tumor growth in other cancers, the specific role of necroptosis in AML is still being studied. mdpi.com Inhibition of MLKL by this compound has been shown to significantly reduce cell death induced by a combination of the SMAC mimetic BV6 and HDAC inhibitors in the presence of a broad-range caspase inhibitor in several AML cell lines, suggesting involvement of necroptosis when caspases are inhibited. nih.govfrontiersin.org However, another study found that necroptosis was not involved in cell death induced by sulforaphane (B1684495) at high concentrations in AML cells, and pre-treating cells with this compound did not yield the same effect as pre-treatment with necrostatin-1. mdpi.com

Triple Negative Breast Cancer (TNBC): this compound has been used in studies involving TNBC cell lines. It significantly protected MDA-MB-231 NAT1 knockout cells and T-47D NAT1 knockout cells from cisplatin-induced toxicity, suggesting that NAT1 deficient cells switched from intrinsic apoptosis to necroptosis when treated with cisplatin (B142131). springermedizin.de this compound, along with other necroptosis inhibitors, reduced the number of cancer spheroids formed by TNBC cell lines grown as 3D organoid cultures, indicating a potential role in inhibiting tumorigenicity and metastatic potential in TNBC. iiarjournals.org Cystine starvation has also been shown to induce necroptosis and ferroptosis in TNBC cells, with this compound partially preventing cell death induced by cystine starvation in MDA-MB-231, Hs 578T, and HCC 1937 TNBC cell lines. researchgate.net

HT-29 (Colorectal Cancer): this compound is potent in protecting against necrotic/necroptotic death in human HT-29 cells with an IC50 value of 124 nM. apexbt.com this compound treatment (1 μM; 8 or 12 h incubation) completely blocked necroptosis by disturbing MLKL-induced liposome (B1194612) leakage in HT-29 cells treated with TNF-α, Smac mimetic, and the caspase inhibitor zVAD.fmk (T/S/Z). apexbt.comselleckchem.comselleckchem.com Although this compound did not prevent MLKL phosphorylation, it was able to block p-MLKL translocation to the membrane fraction in HT-29 cells subjected to T/S/Z treatment. apexbt.com In HT-29 necroptosis-sensitive cells, proteasome inhibition has been shown to prevent activation of TNFR1-induced necroptosis and reduces necrosome aggregation, as well as accumulation of phosphorylated MLKL. d-nb.info However, preincubation with this compound did not abolish CRC cell death induced by ferroptosis inducers like erastin (B1684096) and RSL3 in HT-29 cells, indicating that these cells were susceptible to ferroptosis rather than necroptosis under these conditions. aging-us.com

Here is a summary of this compound's effects on specific cancer cell lines:

Cancer Cell LineObserved Effect of this compoundRelevant FindingsSource(s)
Acute Myeloid Leukemia (AML)Can selectively induce DNA double-strand breaks and kill cells; significantly reduces cell death induced by BV6/HDAC inhibitors + zVAD.fmk in some lines; no involvement in SFN-induced cell death.ROS are key mediators of toxicity; suggests involvement of necroptosis when caspases are inhibited; necroptosis not involved in SFN-induced death. researchgate.netnih.govfrontiersin.orgmdpi.com
Triple Negative Breast CancerSignificantly protected NAT1 knockout cells from cisplatin toxicity; reduced cancer spheroid formation; partially prevented cystine starvation-induced cell death.Suggests a switch to necroptosis in NAT1 deficient cells treated with cisplatin; indicates potential in inhibiting tumorigenicity and metastasis; necroptosis involved in cystine starvation-induced death. springermedizin.deiiarjournals.orgresearchgate.net
HT-29 (Colorectal Cancer)Potent protection against necrotic/necroptotic death (IC50 124 nM); blocked MLKL-induced liposome leakage and p-MLKL translocation; did not abolish ferroptosis-induced cell death.Inhibits necroptosis downstream of RIP3 activation; suggests susceptibility to ferroptosis over necroptosis under certain conditions. apexbt.comselleckchem.comselleckchem.comaging-us.com

Other Research Areas

Beyond cancer, this compound has been utilized to investigate the mechanisms of cell death in other biological contexts.

Role in Ultraviolet B (UVB)-Induced Cell Death

Research into the role of necroptosis in UVB-induced cell death in human diploid dermal fibroblasts has utilized this compound. Studies have evaluated the implication of RIPK3 and MLKL in UVB-induced cell death. researchgate.netresearchgate.net While RIPK3 appears to protect cells from UVB-induced death, MLKL seems to sensitize cells to UVB-induced apoptosis. researchgate.netresearchgate.net These findings suggest that RIPK3 and MLKL play opposite roles in UVB-induced cell death, in a pathway that is independent of necroptosis. researchgate.netresearchgate.net this compound, as an inhibitor of MLKL necroptotic activity, has been used in these studies to assess necroptosis activation following lethal UVB doses. researchgate.net However, this compound did not induce any change in metabolic activity loss in human fibroblasts exposed to UVB, while PARP inhibitors and caspase inhibitors did, suggesting that in this specific context, apoptosis, rather than necroptosis or ferroptosis (which was also tested with Ferrostatin-1), is the primary measurable cell death pathway. researchgate.netnih.gov

Advanced Research Methodologies and Techniques

Compound Identification and Characterization

The identification and characterization of Necrosulfonamide (B1662192) as a necroptosis inhibitor involved several key approaches.

High-Throughput Screening Assays

This compound was initially identified as a potent necroptosis inhibitor through cell-based high-throughput screening (HTS) of large compound libraries. rsc.orgresearchgate.netrsc.orgnih.govpnas.org For instance, one study screened 200,000 compounds to find inhibitors of necroptosis induced by a combination of TNF-α, Smac mimetic, and z-VAD-fmk (T/S/Z). rsc.orgresearchgate.netrsc.orgrsc.org This extensive screening process allowed for the identification of initial hit compounds, including the precursor to this compound, that exhibited the desired inhibitory effect on necroptosis. rsc.org HTS is crucial for rapidly evaluating the biological activity of a vast number of compounds, making it a fundamental step in the discovery of novel small molecule inhibitors like this compound. medchemexpress.com

Structure-Activity Relationship (SAR) Studies

Following the identification of initial hits from HTS, structure-activity relationship (SAR) studies were conducted to optimize the potency and selectivity of this compound. rsc.orgresearchgate.netrsc.orgnih.govnih.gov These studies involve synthesizing and testing a series of structural analogs of the lead compound to understand how modifications to the chemical structure affect its biological activity. rsc.orgnih.gov SAR studies were instrumental in refining the this compound structure to enhance its inhibitory effect on necroptosis and its selective targeting of MLKL. rsc.orgresearchgate.netrsc.org The optimization process, however, was noted to be challenging due to steep SARs. pnas.org Despite these challenges, SAR studies provided valuable insights into the chemical features necessary for potent MLKL inhibition. nih.gov

Forward Chemical Genetic Approaches and Chemical Probes

Forward chemical genetics, which starts with a phenotypic screen to identify active compounds and then seeks to determine their biological targets, played a significant role in elucidating this compound's mechanism. rsc.orgnih.gov To identify the specific cellular target of this compound, researchers utilized NSA-based chemical probes. rsc.orgresearchgate.netrsc.orgrsc.org These probes are modified versions of this compound, often incorporating a tag like biotin, which allows for the isolation and identification of proteins that bind to the compound. researchgate.netrsc.orgnih.gov Applying this approach, studies confirmed that MLKL is a specific target for this compound, demonstrating that NSA selectively targets MLKL to block the formation of the necrosome complex. rsc.orgresearchgate.netrsc.orgnih.gov The use of chemical probes is a powerful method for target deconvolution, linking the observed cellular phenotype to the specific protein interaction. nih.gov

In Vitro Cellular Assays

A variety of in vitro cellular assays are employed to evaluate the effects of this compound on cell viability, metabolic activity, and specific cell death pathways.

Cell Viability and Metabolic Activity Assays (CCK-8, MTT)

Cell viability and metabolic activity are commonly assessed using assays such as the Cell Counting Kit-8 (CCK-8) and the MTT assay. nih.goveuropeanreview.orgnih.govresearchgate.netcreative-biogene.comnih.govresearchgate.netabcam.compatsnap.com These colorimetric assays measure the metabolic activity of living cells, which is often used as an indicator of cell viability. nih.govcreative-biogene.comabcam.compatsnap.com The MTT assay relies on the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. nih.govcreative-biogene.compatsnap.com The intensity of the purple color is proportional to the number of viable cells. creative-biogene.compatsnap.com The CCK-8 assay uses a water-soluble tetrazolium salt (WST-8) that is reduced to an orange formazan product by cellular dehydrogenases. creative-biogene.comabcam.compatsnap.com The CCK-8 assay is often favored for its simplicity, higher sensitivity, and lower toxicity compared to MTT, allowing for longer incubation times. creative-biogene.comabcam.compatsnap.com These assays have been used to demonstrate that this compound can reverse the decrease in cell viability induced by necroptosis-inducing stimuli in various cell types. nih.goveuropeanreview.orgnih.govresearchgate.netfrontiersin.org For example, CCK-8 assays showed that NSA treatment increased the viability of nucleus pulposus cells treated with IL-1β, a pro-inflammatory cytokine that induces cell death. europeanreview.orgnih.gov Similarly, MTT assays have been used to show that NSA can attenuate the reduction in metabolic activity caused by TNF-α and z-VAD-fmk treatment in intestinal epithelial cells. nih.govresearchgate.net

Assessment of Cell Death Pathways (Necrosis via PI Uptake, Apoptosis via Flow Cytometry)

To specifically assess the type of cell death occurring, researchers utilize assays that differentiate between necrosis and apoptosis. Necrosis, characterized by the loss of plasma membrane integrity, can be assessed by measuring the uptake of dyes like propidium (B1200493) iodide (PI). researchgate.netnih.govsemmelweis.hunih.gov PI is a fluorescent intercalating agent that can only enter cells with damaged cell membranes. semmelweis.hunih.gov Therefore, PI uptake indicates a loss of membrane integrity, a hallmark of necrosis. Flow cytometry is commonly used to quantify the percentage of PI-positive cells in a population. researchgate.netsemmelweis.hunih.gov Studies have shown that this compound reduces the ratio of PI-positive cells in response to necroptosis-inducing stimuli, confirming its inhibitory effect on necrotic cell death. researchgate.netsemmelweis.hu

Apoptosis, a form of programmed cell death distinct from necrosis, is often assessed using flow cytometry with Annexin V and PI co-staining. europeanreview.orgnih.govsemmelweis.huthermofisher.com Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. semmelweis.huthermofisher.com By using Annexin V and PI together, researchers can differentiate between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic or necrotic cells (Annexin V-positive, PI-positive), and primary necrotic cells (Annexin V-negative, PI-positive). semmelweis.hu Flow cytometry analysis allows for the quantitative assessment of the percentage of cells in each of these populations. europeanreview.orgnih.govsemmelweis.hu While this compound is primarily known as a necroptosis inhibitor, these assays can also be used to investigate its potential effects on apoptosis or to confirm that its primary effect is on necrosis rather than apoptosis under specific conditions. selleckchem.comeuropeanreview.orgnih.govsemmelweis.hu For instance, some studies utilize flow cytometry to show that NSA inhibits necroptosis without significantly affecting apoptosis induced by certain stimuli. selleckchem.comeuropeanreview.orgnih.govsemmelweis.hu

Biochemical Markers of Necroptosis (p-MLKL, RIPK3 Phosphorylation, Necrosome Formation)

This compound is known to inhibit necroptosis by blocking mixed lineage kinase domain-like protein (MLKL), a downstream effector of receptor-interacting serine-threonine kinase 3 (RIPK3). bertin-bioreagent.com Specifically, this compound binds to Cysteine-86 (Cys-86) of human MLKL, forming a covalent adduct that inhibits MLKL oligomerization, a crucial step for membrane permeabilization and necroptosis execution. mdpi.comnih.gov This action prevents the interaction of the MLKL-RIPK1-RIPK3 necrosome complex with downstream effectors of necrosis. bertin-bioreagent.com

Studies investigating necroptosis often assess key biochemical markers, including the phosphorylation of MLKL (p-MLKL) and RIPK3 (pRIPK3), as well as the formation of the necrosome complex. nih.gov The necrosome is a protein complex typically composed of RIPK1, RIPK3, and MLKL. mdpi.comnih.gov Upon induction of necroptosis, RIPK3 phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane. mdpi.com this compound has been shown to block MLKL activation, in some cases independently of RIPK3 phosphorylation, suggesting it interferes with a step in necroptosis progression after RIPK3 activation. mdpi.comfrontiersin.org

The presence of necrosome components like pRIPK1, pRIPK3, and pMLKL is observed in certain pathological conditions, such as Alzheimer's disease, where they co-localize with markers of granulovacuolar degeneration (GVD). nih.gov This suggests that GVD-related necroptosis might contribute to neuronal death in these contexts, offering potential therapeutic targets by inhibiting necrosome components. nih.gov

Mitochondrial Function Assessment (Membrane Potential, ATP Levels)

Mitochondrial dysfunction is intricately linked to various cell death pathways, including necroptosis and pyroptosis. nih.gov Assessing mitochondrial function typically involves measuring parameters such as mitochondrial membrane potential (MMP) and ATP levels. acrabstracts.orgnih.gov

Research utilizing this compound has explored its impact on mitochondrial function in different models. For instance, in a mouse model of sepsis-associated encephalopathy, this compound treatment ameliorated mitochondrial changes induced by the condition. nih.gov Mitochondrial dysfunction in this model was characterized by interruptions in the mitochondrial membrane ultrastructure, which were mitigated by this compound. nih.gov

Studies on macrophages infected with Mycobacterium tuberculosis have also utilized this compound to investigate cell death pathways. nih.gov In these studies, mitochondrial membrane potential, assessed using fluorescent probes like JC-1 dye, and total ATP content, measured with luminescence assays, were indicators of mitochondrial health and cell viability. nih.gov Infection with certain bacterial strains led to decreased ATP levels and reduced MMP, indicative of mitochondrial dysfunction and depolarization. nih.gov

In the context of intervertebral disc degeneration, compression-induced damage to mitochondria, evidenced by loss of MMP and decreased ATP production, was observed. mdpi.com While this compound was mentioned in this study for its necroptosis inhibitory effects, the direct impact of this compound treatment on mitochondrial function markers like MMP and ATP levels in this specific context was not explicitly detailed in the provided snippets, though other inhibitors were shown to have protective effects. mdpi.com

A study on allelic epitope-treated macrophages also assessed intracellular ATP levels and mitochondrial membrane potential using assays like ATPlite and TMRM dye, respectively. acrabstracts.org this compound was used in this study as an MLKL inhibitor to assess its effect on cell death, which was linked to mitochondrial dysfunction. acrabstracts.org

Inflammatory Cytokine Profiling

Inflammatory cytokines are key mediators of the inflammatory response and are often released during regulated cell death, including necroptosis and pyroptosis. mdpi.comnih.govpensoft.netnih.gov Profiling inflammatory cytokines is a common method to assess the extent of inflammation.

This compound has been shown to suppress the release of pro-inflammatory cytokines due to its inhibitory effects on necroptosis and pyroptosis. nih.gov Studies have demonstrated that this compound treatment effectively mitigates the upregulation of inflammatory biomarkers and downregulates the expression of genes like NF-κB, which controls the release of cytokines such as TNF-α and IL-1β. nih.gov

In models of acute liver failure, this compound reduced the expression of inflammatory cytokines like IL-1β and IL-18. Elevated levels of these cytokines were observed in the disease model, and this compound treatment significantly lowered them. Similarly, in a mouse model of lipopolysaccharide-induced inflammatory hyperalgesia, this compound ameliorated hyperalgesia through decreased formation of IL-1β. pensoft.net

Necroptosis itself can promote inflammation by inducing the production of inflammatory cytokines and releasing damage-associated molecular patterns (DAMPs). mdpi.comnih.gov The pro-inflammatory effect of necroptosis is attributed not only to cell disintegration but also to the involvement of RIPK1, RIPK3, and MLKL in cytokine production. nih.gov this compound, by inhibiting MLKL, helps to alleviate this inflammatory response. nih.gov

In a study involving allelic epitope-treated macrophages, supernatant levels of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-1β were measured to assess the inflammatory response. acrabstracts.org this compound was used to inhibit cell death in this model, which was associated with the production of these cytokines. acrabstracts.org

Here is a table summarizing some findings related to inflammatory cytokines:

Model/Condition Inflammatory Cytokine(s) Measured Effect of Condition Effect of this compound Treatment Source
Doxorubicin-induced cardiotoxicity (mice) TNF-α, IL-1β, NF-κB gene expression Upregulated Downregulated nih.gov
LPS/D-galactosamine-induced acute liver failure IL-1β, IL-18 Elevated in serum Significantly lower in serum
LPS-induced inflammatory hyperalgesia (mice) IL-1β, HMGB1 Increased formation/release Decreased formation of IL-1β pensoft.net
Intracerebral hemorrhage (mouse model) Inflammatory cells and cytokines Increased Suppressed nih.gov
Allelic epitope-treated macrophages TNF-alpha, IL-6, IL-1β Produced (Associated with inhibited cell death) acrabstracts.org

Studies on Protein Oxidation and Aggregation (e.g., PCM1)

Protein oxidation and aggregation are cellular events that can impact protein function and contribute to cellular dysfunction and disease. This compound has been implicated in influencing these processes, particularly concerning the protein Pericentriolar Material 1 (PCM1).

These findings identify PCM1 as a redox sensor protein and highlight an intersection between this compound, centriolar satellites, and potentially other cellular processes like autophagy, which is partly dependent on PCM1. nih.govresearchgate.net The exact mechanisms by which this compound induces PCM1 oxidation and aggregation, and the full consequences of these events, are areas of ongoing research.

Primary Cilia Formation Assays

Primary cilia are microtubule-based organelles involved in sensing and integrating extracellular signals, playing roles in processes like cell proliferation, polarity, and differentiation. nih.govbiorxiv.org Defects in ciliogenesis are linked to various diseases known as ciliopathies. biorxiv.org

Studies have demonstrated that this compound impairs the formation of primary cilia. nih.govbiorxiv.org In serum-starved retinal-pigmented epithelial (RPE-1) cells, treatment with this compound led to a significant reduction in the number of cells forming primary cilia. biorxiv.org This effect is suggested to be linked to this compound's impact on PCM1 and centriolar satellites, which are instrumental for ciliogenesis. researchgate.netbiorxiv.org

The NSA-mediated production of ROS has been identified as a factor that disrupts ciliogenesis. nih.gov Therefore, this compound's influence on primary cilia formation appears to be a consequence of its activity as a redox cycler and its effects on proteins like PCM1, independent of its direct role in inhibiting MLKL and necroptosis. nih.govresearchgate.net

Molecular and Protein Analysis

Molecular and protein analysis techniques are fundamental in understanding the mechanisms of action of compounds like this compound and their effects on cellular pathways. These techniques encompass a wide range of methodologies, including but not limited to, Western blotting, confocal microscopy, quantitative real-time PCR, enzyme-linked immunosorbent assays (ELISA), and proteomic approaches. acrabstracts.orgscience.govmdpi.com

Research on this compound has heavily relied on these techniques. For instance, Western blotting has been used to assess the phosphorylation levels of RIPK3 and MLKL, key markers of necroptosis, and to examine the impact of this compound on these proteins. acrabstracts.orgspandidos-publications.com Confocal microscopy has been employed to visualize cellular structures like centriolar satellites and primary cilia and observe the effects of this compound on their formation and distribution, as well as the localization of proteins like PCM1. nih.govbiorxiv.org

Quantitative real-time PCR and ELISA have been utilized to measure the expression levels of inflammatory cytokines and other genes influenced by this compound treatment in various disease models. Proteomic approaches, such as those using SILAC technique and LC-MS/MS analysis, have been applied in broader studies to investigate changes in protein profiles in response to treatments, which can provide context for the effects of compounds like this compound on protein modifications and cellular pathways. science.gov

Studies investigating the interaction of this compound with its target MLKL have involved molecular analysis to understand the covalent binding to Cysteine-86. mdpi.comnih.govscience.gov Techniques like site-directed mutagenesis and structural analysis can provide detailed insights into these interactions.

Furthermore, molecular analysis extends to studying the impact of this compound on downstream signaling pathways and protein-protein interactions. For example, research has explored how this compound's inhibition of MLKL affects the interaction of the necrosome complex with downstream effectors. bertin-bioreagent.com Studies on the MLKL-independent effects of this compound, such as its influence on PCM1 oxidation and aggregation, also rely on detailed molecular and protein analysis to elucidate the underlying mechanisms and involved proteins. nih.govresearchgate.net

The use of these advanced molecular and protein analysis techniques is crucial for characterizing the multifaceted effects of this compound, both as an inhibitor of necroptosis and as a compound influencing other cellular processes like oxidative stress responses, protein modifications, and the formation of primary cilia.

Western Blotting for Protein Expression and Phosphorylation

Western blotting is a widely used technique to detect and quantify specific proteins in cell or tissue lysates and to assess their post-translational modifications, such as phosphorylation. In the context of this compound research, Western blotting is crucial for examining the expression levels of key proteins involved in the necroptosis pathway, including RIPK1, RIPK3, and MLKL. Furthermore, it is used to monitor the phosphorylation status of RIPK3 and MLKL, as phosphorylation is indicative of their activation within the necrosome complex. Studies have utilized Western blotting to show that this compound can inhibit the expression of phosphorylated MLKL. nih.gov

Immunofluorescence Staining for Protein Localization and Cellular Morphology

Immunofluorescence staining allows for the visualization of protein localization within cells and the assessment of cellular morphology. This technique is employed in this compound studies to observe the formation and localization of the necrosome complex, which typically involves the assembly of RIPK1, RIPK3, and MLKL. Changes in cellular morphology associated with necroptosis, such as cell swelling and membrane rupture, can also be assessed using immunofluorescence. Immunofluorescence images can show the subcellular distribution and aggregation of proteins like RIPK1 and RIPK3, sometimes highlighting necrosomes. researchgate.net

Quantitative Real-Time PCR (RT-PCR) for Gene Expression

Quantitative Real-Time PCR (RT-PCR) is used to measure the expression levels of specific genes. In research involving necroptosis and inflammatory processes, RT-PCR can be used to quantify the mRNA levels of genes encoding components of the necroptosis pathway or inflammatory cytokines. While direct studies using RT-PCR to assess this compound's effect on gene expression were not explicitly detailed in the search results, this technique is commonly used in conjunction with studies investigating cellular responses to necroptosis inhibitors. For example, studies on inflammatory bowel disease, where necroptosis plays a role, often use RT-PCR to measure the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. clinmedkaz.orgspringermedizin.demdpi.com

Direct Target Identification Techniques (e.g., Biotinylated Probe Pull-down Experiments)

Direct target identification techniques, such as using biotinylated probes in pull-down experiments, are employed to confirm the direct binding of a compound to its intended target protein. For this compound, which is known to target MLKL, biotinylated this compound probes can be synthesized and used to pull down MLKL from cell lysates, thereby providing biochemical evidence of their direct interaction. While specific details of biotinylated probe experiments with this compound were not extensively covered in the search results, the principle of using such probes is a standard method for validating direct protein-inhibitor binding.

In Vivo Pre-clinical Models

This compound's effects have been investigated in various in vivo pre-clinical models to understand its potential therapeutic applications, particularly in diseases where necroptosis contributes to pathology. This compound has shown protective effects in several inflammatory diseases by blocking MLKL polymerization. researchgate.net

Rodent Models of Neurodegeneration (e.g., Spinal Cord Injury, Ischemic Stroke, MPTP-induced Parkinson's Disease)

Necroptosis has been implicated in the pathogenesis of neurodegenerative disorders. Rodent models of conditions like spinal cord injury, ischemic stroke, and MPTP-induced Parkinson's disease are used to study the involvement of necroptosis and the potential therapeutic effects of inhibitors like this compound. This compound has demonstrated brain protection against focal ischemia/reperfusion injury, which is associated with blocking the translocation of MLKL and RIPK3 to the nucleus and nuclear envelope. citeab.com

Models of Inflammatory Diseases (e.g., DSS-induced Colitis, IMQ-induced Psoriasis, LPS-induced Hyperalgesia)

Necroptosis plays a significant role in various inflammatory diseases. Pre-clinical models such as DSS-induced colitis, IMQ-induced psoriasis, and LPS-induced hyperalgesia are utilized to evaluate the efficacy of necroptosis inhibitors in reducing inflammation and tissue damage. This compound has shown protective effects in mice with TNBS-induced colitis by blocking necroptosis of intestinal epithelial cells, mediated by its ability to bind and inhibit MLKL. clinmedkaz.org Studies have also explored the effect of this compound in DSS-induced colitis models, showing alleviation of symptoms like weight loss and reduced disease activity index scores, along with inhibition of macrophage and T-cell accumulation in colon tissue. researchgate.netnih.gov Mechanistically, in DSS-induced colitis, this compound has been shown to inhibit the expression of phosphorylated MLKL and N-gasdermin D in vivo, suggesting inhibition of both necroptosis and pyroptosis pathways. researchgate.netnih.gov

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound1566236
MLKL5329829
RIPK1130298939
RIPK3155288621
Caspase-825108681
FADD
TNF-alpha44356648
IL-1beta123872
IL-6
Necrostatin-12828334
Gasdermin D (GSDMD)
N-gasdermin D (N-GSDMD)

This compound is a chemical compound primarily recognized for its inhibitory effects on necroptosis, a programmed form of inflammatory cell death. longevitywiki.orgbiomedres.us Its mechanism of action involves targeting the mixed lineage kinase domain-like protein (MLKL), a crucial component downstream of receptor-interacting serine/threonine-protein kinase 3 (RIPK3) in the necroptotic signaling cascade. longevitywiki.orgbiomedres.us By inhibiting MLKL, this compound effectively prevents the assembly and function of the necrosome complex, thereby blocking the execution of necroptosis. longevitywiki.org Research indicates that this compound can prevent MLKL-driven necroptosis. guidetopharmacology.org Beyond its well-established role in inhibiting MLKL-mediated necroptosis, some studies suggest that this compound may also influence gasdermin D (GSDMD) processing, potentially extending its inhibitory effects to pyroptosis, another form of inflammatory cell death. longevitywiki.orgresearchgate.net

The study of this compound and its impact on necroptosis and related cellular processes utilizes a variety of advanced research methodologies. These techniques are essential for elucidating the compound's mechanism, identifying its targets, and evaluating its effects on protein expression, localization, and gene activity.

Cellular and Molecular Techniques

Cellular and molecular techniques provide detailed insights into the biochemical and cellular events influenced by this compound.

Western Blotting for Protein Expression and Phosphorylation

Western blotting is a fundamental technique employed to analyze protein levels and their phosphorylation status within cell or tissue samples treated with or without this compound. This method is critical for monitoring the expression of key proteins in the necroptosis pathway, such as RIPK1, RIPK3, and MLKL. Furthermore, detecting the phosphorylation of RIPK3 and MLKL is particularly important, as phosphorylation is a key activation step in the formation of the functional necrosome complex. Studies have utilized Western blotting to demonstrate that this compound can reduce the expression of phosphorylated MLKL. nih.gov

Immunofluorescence Staining for Protein Localization and Cellular Morphology

Immunofluorescence staining allows for the visualization of the spatial distribution of proteins within cells and the assessment of changes in cellular structure. In the context of this compound research, immunofluorescence is used to observe the localization of necroptotic pathway proteins, such as the formation and aggregation of RIPK1 and RIPK3 into punctate structures representing the necrosome. researchgate.net This technique also helps in examining morphological changes characteristic of necroptosis, such as cell swelling and membrane permeabilization.

Quantitative Real-Time PCR (RT-PCR) for Gene Expression

Quantitative Real-Time PCR (RT-PCR) is a sensitive method for quantifying mRNA levels of specific genes. While direct studies on this compound's effect on gene expression using RT-PCR were not prominently featured in the search results, this technique is commonly integrated into studies investigating the broader cellular responses to necroptosis inhibition. For instance, in inflammatory conditions where necroptosis is involved, RT-PCR is frequently used to measure the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which can be influenced by necroptotic signaling. clinmedkaz.orgspringermedizin.demdpi.com

Direct Target Identification Techniques (e.g., Biotinylated Probe Pull-down Experiments)

Direct target identification techniques are crucial for confirming the specific protein(s) that a compound binds to. Given that this compound is known to target MLKL, experiments using biotinylated this compound probes followed by pull-down assays and Western blotting are standard approaches to directly demonstrate the interaction between this compound and MLKL in cell lysates. Although specific experimental details were not extensively found, this methodology is a cornerstone for validating the direct binding of small molecule inhibitors to their presumed targets.

In Vivo Pre-clinical Models

In vivo pre-clinical models are essential for evaluating the therapeutic potential of this compound in complex biological systems, particularly in disease contexts where necroptosis contributes to tissue damage and inflammation. This compound has demonstrated protective effects in various inflammatory disease models by inhibiting MLKL polymerization. researchgate.net

Rodent Models of Neurodegeneration (e.g., Spinal Cord Injury, Ischemic Stroke, MPTP-induced Parkinson's Disease)

Necroptosis has been implicated in the pathology of several neurodegenerative diseases. Rodent models of conditions such as spinal cord injury, ischemic stroke, and MPTP-induced Parkinson's disease are used to investigate the role of necroptosis in neuronal cell death and to assess the neuroprotective effects of inhibitors like this compound. This compound has shown protective effects in the brain against focal ischemia/reperfusion injury, which was associated with the inhibition of MLKL and RIPK3 translocation to the nucleus and nuclear envelope. citeab.com

Models of Inflammatory Diseases (e.g., DSS-induced Colitis, IMQ-induced Psoriasis, LPS-induced Hyperalgesia)

Inflammatory diseases often involve significant contributions from necroptosis. Pre-clinical models like DSS-induced colitis, IMQ-induced psoriasis, and LPS-induced hyperalgesia are utilized to study the anti-inflammatory effects of this compound. In a murine model of colitis induced by TNBS, this compound demonstrated protective effects by blocking necroptosis of intestinal epithelial cells, which is linked to its ability to bind and inhibit MLKL. clinmedkaz.org Studies using DSS-induced colitis models have shown that this compound can alleviate disease severity, evidenced by reduced weight loss and lower disease activity index scores, as well as decreased accumulation of macrophages and T-cells in colon tissue. researchgate.netnih.gov Mechanistically, in these models, this compound has been shown to inhibit the expression of phosphorylated MLKL and N-gasdermin D in vivo, indicating an inhibitory effect on both necroptosis and pyroptosis pathways. researchgate.netnih.gov

Here is a summary of some findings in DSS-induced colitis models:

ModelKey FindingMechanism ExploredSource
DSS-induced ColitisAlleviated symptoms (reduced weight loss, lower DAI score)Inhibition of macrophages and T-cell accumulation researchgate.netnih.gov
DSS-induced ColitisInhibited expression of phosphorylated MLKL and N-gasdermin D in vivoInhibition of necroptosis and pyroptosis pathways researchgate.netnih.gov
DSS-induced ColitisInhibited release of inflammatory factors and LDH in vitroInhibition of N-GSDMD expression in macrophages nih.gov
DSS-induced ColitisInhibited expression of phosphorylated MLKL and necroptosis in NCM460 cellsWestern blot and flow cytometry analysis nih.gov

Tumor Xenograft Models

Tumor xenograft models have been utilized to investigate the effects of this compound on tumor growth. Studies have shown that this compound can significantly delay tumor growth in xenograft models oncotarget.comresearchgate.netnih.gov. For instance, in a study using MDA-MB-231 breast cancer cells xenografted into nude mice, administration of this compound (3.7 mg/kg/day, i.p.) for 7 days significantly suppressed tumor formation researchgate.netnih.gov. This effect was associated with reduced phosphorylation of MLKL within the xenografted tumors researchgate.netnih.gov.

Research has also explored the role of necroptotic factors like RIPK1, RIPK3, and MLKL in promoting tumor growth, contrary to the expectation that they might eliminate damaged cells oncotarget.comnih.gov. Genetic knockout of these genes in cancer cells attenuated their ability to form tumors in mice oncotarget.comnih.gov. This compound, as an inhibitor of MLKL, demonstrated efficacy in slowing breast tumor growth in xenografted mice in one study researchgate.net.

However, it is important to note a caveat regarding the use of this compound in mouse models: this compound does not bind to the mouse variant of MLKL due to a difference in a key cysteine residue (Cys86 in human MLKL is replaced by tryptophan in mouse MLKL) selleckchem.comresearchgate.net. This species specificity is a crucial consideration when interpreting results from mouse xenograft studies using human cancer cells.

Assessment of Functional Outcomes in Animal Models

This compound has been investigated in various animal models beyond tumor xenografts to assess its impact on functional outcomes, primarily in the context of neurological and inflammatory disorders.

In models of spinal cord injury (SCI) in mice, this compound has been shown to ameliorate neurological impairment nih.govfrontiersin.org. It improved locomotor function in SCI mice, which was linked to the inhibition of MLKL activation nih.gov. This compound treatment also protected against changes in mitochondrial function and improved antioxidative capacity after SCI nih.govfrontiersin.org. Studies in SCI mice have also assessed spinal cord edema, showing a reduction in water content in the spinal cord following this compound administration at certain doses nih.govfrontiersin.org.

In a mouse model of intracerebral hemorrhage (ICH), this compound alleviated acute brain injury and improved behavioral outcomes frontiersin.orgresearchgate.net. It significantly reduced hematoma size, suppressed inflammatory cells and cytokines, and protected the blood-brain barrier frontiersin.org. This compound treatment also dramatically reduced neuronal death and improved performance in neurological function tests after ICH frontiersin.org.

This compound has also demonstrated neuroprotective effects and improved functional outcomes in other neurological disease models, including Alzheimer's disease in rats and Parkinson's disease in mice researchgate.netbiomolther.orgacs.orgresearchgate.netresearchgate.net. In an aluminum chloride-induced Alzheimer's disease rat model, this compound treatment improved spatial learning and memory deficits acs.orgresearchgate.net. In a mouse model of Parkinson's disease, this compound recovered impaired motor performance and reduced dopaminergic degeneration biomolther.orgresearchgate.net.

Furthermore, this compound has shown efficacy in ameliorating inflammatory hyperalgesia in mice induced by lipopolysaccharide (LPS) pensoft.netpensoft.net. It demonstrated significant antinociceptive activity and decreased the expression and activity of components in both pyroptotic and necroptotic pathways in the brain and spinal cord tissues of LPS-treated mice pensoft.netpensoft.net.

These studies utilize various methods to assess functional outcomes, including:

Locomotor function tests: Such as the Basso Mouse Scale (BMS) in SCI models nih.govfrontiersin.org.

Neurological deficit scoring: Used in ICH models frontiersin.org.

Behavioral tests: Including Morris water maze and Y-maze for spatial learning and memory in Alzheimer's models, and motor performance tests in Parkinson's models acs.orgresearchgate.netresearchgate.net.

Assessment of edema: Measuring water content in tissues like the spinal cord nih.govfrontiersin.org.

Evaluation of inflammatory markers and cell death: Through techniques like immunostaining, Western blotting, and ELISA to assess neuronal death, inflammatory cytokine levels, and activation of necroptotic/pyroptotic pathways pensoft.netpensoft.netfrontiersin.orgresearchgate.netbiomolther.orgresearchgate.net.

Below is a table summarizing some of the functional outcomes observed in animal models treated with this compound:

Animal ModelCondition InducedFunctional Outcome MeasuredKey Finding with this compound TreatmentSource
SCI Mouse ModelSpinal Cord InjuryLocomotor function (BMS score), Spinal cord edemaImproved locomotor function, Reduced spinal cord edema nih.govfrontiersin.org
ICH Mouse ModelIntracerebral HemorrhageNeurological deficit score, Corner testImproved neurological functions frontiersin.org
Alzheimer's Disease Rat ModelAlCl₃-induced ADSpatial learning and memory (Morris water maze, Y-maze)Amended spatial learning and memory deficits acs.orgresearchgate.net
Parkinson's Disease Mouse ModelMPTP-induced PDMotor performanceRecovered impaired motor performance researchgate.net
LPS-induced Hyperalgesia MouseInflammatory hyperalgesia (LPS injection)Reaction time to thermal stimulus (Hot plate test)Demonstrated significant antinociceptive activity pensoft.netpensoft.net

Data Table: Effect of this compound on Tumor Growth in a Xenograft Model

Treatment GroupAverage Tumor Volume (Day 37)Average Tumor Weight (Day 37)
Vehicle (DMSO)Data not explicitly provided, described as significantly larger than NSA groupData not explicitly provided, described as significantly higher than NSA group
NSA (3.7 mg/kg/day, i.p.)Significantly suppressed tumor formationSignificantly suppressed tumor formation

Data Table: Effect of this compound on Spinal Cord Edema in SCI Mice

Treatment GroupSpinal Cord Water Content (%)
ShamLower (Baseline)
SCI + VehicleSignificantly Enhanced
SCI + NSA (1 mg/kg)Not significantly reduced
SCI + NSA (5 mg/kg)Reduced
SCI + NSA (10 mg/kg)Reduced

Future Directions and Research Perspectives

Elucidating Undiscovered Off-Target Mechanisms

While necrosulfonamide (B1662192) is known for its specific targeting of human MLKL, recent evidence suggests it may also influence other cellular pathways. Studies have indicated that this compound can inhibit gasdermin D (GSDMD)-induced pyroptosis in addition to MLKL-mediated necroptosis. researchgate.net This challenges the initial understanding of its specificity and highlights the need for further research to fully elucidate its off-target effects. For instance, this compound has been shown to induce the oxidation and aggregation of PCM1 and other centriolar satellite components in an MLKL-independent manner. nih.gov This MLKL-independent effect also disrupts ciliogenesis and leads to the accumulation of autophagy markers, such as p62 (SQSTM1) and GABARAPL1, effects partially dependent on PCM1. nih.gov Further investigation into these off-target interactions is crucial for a comprehensive understanding of this compound's pharmacological profile and potential side effects. The potential for off-target binding, particularly due to its cysteine reactivity, could lead to unwanted side-effects in the human body. researchgate.net

Development of Species-Specific this compound Analogs

This compound's specificity for human MLKL is attributed to its binding to Cys86, a residue that is not conserved in mouse MLKL. researchgate.net This species specificity limits the direct translation of findings from mouse models to human applications and necessitates the development of species-specific analogs. Research is focused on developing new compounds that can effectively inhibit MLKL or other necroptotic pathway components in different species, particularly in commonly used animal models. The limited potency and narrow structure-activity relationship (SAR) of this compound also limit its development in drug exploration. frontiersin.org Developing analogs with improved potency and broader SAR is an active area of research. frontiersin.org

Investigation of Combination Therapies with this compound

Given the involvement of necroptosis in various pathologies, exploring combination therapies where this compound is used alongside other therapeutic agents is a promising avenue. Research is investigating the synergistic effects of inhibiting necroptosis with other approaches, such as chemotherapy, immunotherapy, or inhibitors of other cell death pathways like apoptosis or ferroptosis. For example, studies have explored combining ferroptosis activators with oncolytic viruses in tumor models, suggesting the potential for combination strategies in cancer treatment. researchgate.net The addition of both a pan-caspase inhibitor and this compound significantly reduced cell death in certain cell lines, confirming that inhibiting multiple cell death mechanisms can be beneficial. researchgate.net Combining this compound with other treatments could potentially enhance therapeutic efficacy and overcome resistance mechanisms.

Q & A

Q. What is the primary mechanism of action of Necrosulfonamide in inhibiting necroptosis?

this compound selectively targets the mixed lineage kinase domain-like protein (MLKL), a critical substrate of RIP3 kinase in the necroptosis pathway. It covalently modifies human MLKL at cysteine 86, blocking the MLKL-RIP1-RIP3 necrosome complex from interacting with downstream effectors, thereby preventing membrane disruption and cell death . Experimental validation typically involves immunoprecipitation assays to confirm MLKL-RIP3 interaction disruption and live-cell imaging to monitor membrane integrity.

Q. Why does this compound exhibit species-specific activity in human versus murine models?

this compound’s species specificity arises from structural differences in MLKL: human MLKL contains a cysteine residue at position 86, which is replaced by tryptophan in murine MLKL. This substitution prevents covalent binding of this compound in mouse cells, rendering it ineffective in murine models. Researchers must validate cross-species applicability using MLKL mutagenesis or humanized cell lines .

Q. What are the recommended storage conditions and solubility protocols for this compound?

  • Storage : Lyophilized powder should be stored at -20°C (stable for 3 years). Reconstituted solutions in DMSO (e.g., 10 mM stock) are stable for 1 month at -20°C or 6 months at -80°C.
  • Solubility : Use anhydrous DMSO for reconstitution, as aqueous buffers may precipitate the compound. For cell-based assays, dilute stock solutions in culture media to working concentrations (typically 1–10 µM), ensuring final DMSO ≤0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy in mixed apoptosis-necroptosis models?

Contradictions often arise from overlapping death pathways. To isolate necroptosis:

  • Experimental Design : Pre-treat cells with caspase inhibitors (e.g., Z-VAD-FMK) to block apoptosis.
  • Controls : Include RIP3-knockout cells or use Necrostatin-1 (RIP1 inhibitor) to confirm pathway specificity.
  • Validation : Quantify cell death via PI/Annexin V flow cytometry and MLKL phosphorylation (phospho-MLKL Ser358 antibodies in western blot) .

Q. What methodological approaches confirm MLKL inhibition in this compound-treated cells?

  • Western Blot : Detect phosphorylated MLKL (p-MLKL) using phospho-specific antibodies. This compound should reduce p-MLKL levels post-RIP3 activation.
  • Kinase Assays : Use recombinant MLKL and RIP3 in vitro to show inhibition of MLKL oligomerization.
  • Cellular Localization : Immunofluorescence to visualize MLKL translocation to the plasma membrane, which is blocked by this compound .

Q. How should researchers optimize this compound concentrations for different cell lines?

  • Dose-Response Curves : Test concentrations from 0.1–50 µM, monitoring viability via MTT/WST-1 assays.
  • Cell-Type Variability : Primary human fibroblasts may require lower doses (1–5 µM) versus immortalized lines (5–10 µM).
  • Kinetic Analysis : Time-course experiments (e.g., 0–24 hr post-TNFα+Z-VAD treatment) identify optimal exposure windows .

Q. What are the implications of this compound’s dual role in pyroptosis and necroptosis inhibition?

Recent studies show this compound also inhibits gasdermin D pore formation in pyroptosis by preventing membrane disruption. To dissect this dual activity:

  • Pathway-Specific Stimuli : Use NLRP3 inflammasome activators (e.g., nigericin) for pyroptosis versus TNFα+SMAC mimetics for necroptosis.
  • Genetic Knockdowns : Compare outcomes in MLKL- or gasdermin D-deficient cells .

Q. How can in vivo studies address this compound’s pharmacokinetic limitations?

  • Dosing Regimens : Intraperitoneal administration (1.65 mg/kg in rats) achieves measurable plasma levels but requires frequent dosing due to short half-life.
  • Formulation : Use PEGylated nanoparticles or liposomes to enhance bioavailability.
  • Biomarker Monitoring : Measure plasma IL-1β or LDH as surrogate markers of necroptosis inhibition .

Methodological Best Practices

  • Negative Controls : Include DMSO-only and RIP3/MLKL-knockout cells to rule off-target effects.
  • Data Reproducibility : Replicate experiments across ≥3 independent cell passages and validate with orthogonal assays (e.g., CRISPR-mediated gene editing).
  • Ethical Reporting : Disclose batch-to-batch variability in commercial this compound and CAS 1360614-48-7 purity levels in methods sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.